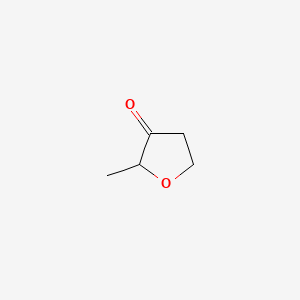

2-Methyltetrahydrofuran-3-on

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Methyltetrahydrofuran-3-one has several scientific research applications:

Wirkmechanismus

Target of Action

2-Methyltetrahydrofuran-3-one is a volatile compound that is primarily found in roasted coffee . It is known to interact with olfactory receptors, contributing to the unique aroma of coffee. The primary targets of 2-Methyltetrahydrofuran-3-one are therefore the olfactory receptors in the nasal epithelium.

Biochemical Pathways

The interaction of 2-Methyltetrahydrofuran-3-one with olfactory receptors initiates a cascade of biochemical events. This includes the activation of G-protein coupled receptors, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels triggers a series of downstream effects, ultimately resulting in the generation of a nerve impulse that is transmitted to the brain and perceived as a distinct aroma .

Pharmacokinetics

The pharmacokinetics of 2-Methyltetrahydrofuran-3-one involve its absorption, distribution, metabolism, and excretion (ADME) Upon inhalation, it is rapidly absorbed by the olfactory epithelium It is then distributed to olfactory receptors where it exerts its effectExcretion is likely through the respiratory and urinary systems .

Result of Action

The molecular and cellular effects of 2-Methyltetrahydrofuran-3-one action result in the perception of a distinct aroma associated with roasted coffee. This aroma contributes to the overall sensory experience of coffee, influencing its flavor profile and consumer preference .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyltetrahydrofuran-3-one. Temperature, pH, and presence of other volatile compounds can affect its stability and rate of evaporation, thereby influencing its sensory impact. Furthermore, the compound’s action can be influenced by the individual’s olfactory sensitivity, which can be affected by genetic factors, age, and health status .

Biochemische Analyse

Biochemical Properties

2-Methyltetrahydrofuran-3-one plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It is known to interact with various enzymes and proteins involved in metabolic pathways. For instance, 2-Methyltetrahydrofuran-3-one can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been observed to participate in low-temperature oxidation processes, highlighting its role as an intermediate in biochemical pathways .

Cellular Effects

The effects of 2-Methyltetrahydrofuran-3-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Methyltetrahydrofuran-3-one can modulate the activity of quorum sensing systems in bacteria, affecting biofilm formation and bacterial communication . This compound’s impact on gene expression and cellular metabolism underscores its potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

At the molecular level, 2-Methyltetrahydrofuran-3-one exerts its effects through various binding interactions with biomolecules. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. Additionally, 2-Methyltetrahydrofuran-3-one has been shown to inhibit or activate specific enzymes, thereby modulating biochemical reactions . These interactions can lead to changes in gene expression and cellular function, providing insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyltetrahydrofuran-3-one can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Methyltetrahydrofuran-3-one has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 2-Methyltetrahydrofuran-3-one vary with different dosages in animal models. At low concentrations, it may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. For example, studies on African catfish have shown that exposure to high concentrations of 2-Methyltetrahydrofuran-3-one can cause histopathological changes in gill tissues, including necrosis and vacuolation . These findings highlight the importance of dosage considerations when studying the compound’s effects in vivo.

Metabolic Pathways

2-Methyltetrahydrofuran-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through oxidation-reduction reactions, facilitated by specific oxidoreductases . Additionally, 2-Methyltetrahydrofuran-3-one can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 2-Methyltetrahydrofuran-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of 2-Methyltetrahydrofuran-3-one can influence its biochemical activity and effectiveness in different biological contexts.

Subcellular Localization

2-Methyltetrahydrofuran-3-one exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding how 2-Methyltetrahydrofuran-3-one exerts its effects at the subcellular level.

Vorbereitungsmethoden

2-Methyltetrahydrofuran-3-on kann durch verschiedene Verfahren synthetisiert werden:

Hydrolytische Decarboxylierung: Dieses Verfahren beinhaltet die hydrolytische Decarboxylierung von 2-Methyl-4-carbomethoxytetrahydrofuran-3-on.

Säurekatalysierte Ringschlussreaktion: Ein weiteres Verfahren ist die säurekatalysierte Ringschlussreaktion von β-Alkoxy-Diazoketonen.

Kondensationsreaktionen: Es kann auch durch die Kondensation von Ethyllactat und Methylacrylat in Dimethylsulfoxidlösung hergestellt werden.

Analyse Chemischer Reaktionen

2-Methyltetrahydrofuran-3-on unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann oxidiert werden, um verschiedene Produkte zu bilden, wie z. B. Dihydro-2-methyl-3-furanon.

Reduktion: Die Verbindung kann reduziert werden, um 2-Methyltetrahydrofuran zu bilden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von organometallischen Reagenzien.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoff für die Reduktion, Oxidationsmittel wie Lithiumhypochlorit und organometallische Reagenzien für Substitutionsreaktionen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Furanderivate und reduzierte Formen der Verbindung .

4. Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Medizin: Es wird bei der Synthese von pharmazeutischen Verbindungen verwendet, darunter Nootropika.

Industrie: Die Verbindung wird in der Aroma- und Duftstoffindustrie aufgrund ihres angenehmen Aromas verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -pfaden:

Vergleich Mit ähnlichen Verbindungen

2-Methyltetrahydrofuran-3-on kann mit anderen ähnlichen Verbindungen verglichen werden:

4-Hydroxy-2,5-dimethyl-3(2H)-furanon: Bekannt für sein süßes, karamellartiges Aroma, ähnlich wie this compound.

2-Isobutyl-3-methoxypyrazin: Eine weitere Verbindung, die in der Aroma- und Duftstoffindustrie verwendet wird, jedoch mit einem anderen Aromaprofil.

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanon: Ähnlich in der Struktur, aber mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

Die Einzigartigkeit von this compound liegt in seiner Stabilität, seinem angenehmen Aroma und seiner Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen .

Eigenschaften

IUPAC Name |

2-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047677 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Wintergreen-like aroma | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.180-1.185 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3188-00-9 | |

| Record name | Dihydro-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

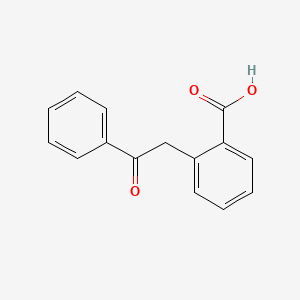

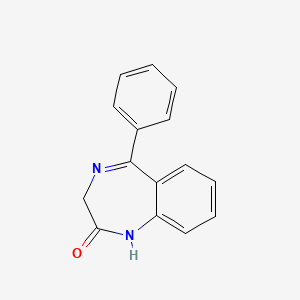

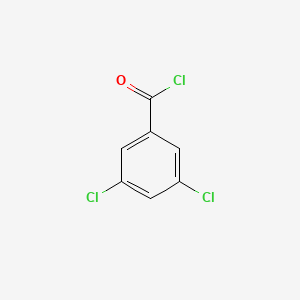

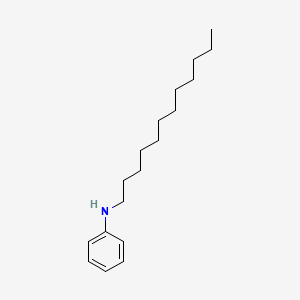

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methyltetrahydrofuran-3-one and where is it found naturally?

A1: 2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a cyclic ether that contributes to the aroma profile of roasted coffee []. It is also found in flue-cured tobacco and influences the overall smoking quality [, ].

Q2: How does the structure of 2-methyltetrahydrofuran-3-one relate to its aroma?

A2: The aroma of 2-methyltetrahydrofuran-3-one has been characterized as caramel-like and roasted. Researchers have used microwave spectroscopy and quantum chemical calculations to determine the molecule's structure. They found two stable conformers, with the most stable form having the methyl group in an equatorial position []. This spatial arrangement of atoms likely contributes to the molecule's interaction with olfactory receptors, resulting in the perceived aroma.

Q3: How does 2-methyltetrahydrofuran-3-one influence the smoking quality of tobacco?

A3: Studies have shown that 2-methyltetrahydrofuran-3-one has a strong positive correlation with the overall smoking quality of flue-cured tobacco []. Specifically, it has been identified as having a direct positive effect on the sensory attributes of tobacco, potentially by contributing to its aroma profile [, ].

Q4: Can 2-methyltetrahydrofuran-3-one be synthesized, and if so, how?

A4: Yes, 2-methyltetrahydrofuran-3-one can be efficiently synthesized from the oxidative hydroxylation of 2-acetylbutyrolactone []. This method provides a reliable way to obtain the compound for research and potential applications.

Q5: Are there any analytical techniques available to identify and quantify 2-methyltetrahydrofuran-3-one in complex mixtures?

A6: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace analysis has been successfully employed to determine the presence and quantity of 2-methyltetrahydrofuran-3-one in complex mixtures like Qibai Pingfei Capsule []. This technique allows for the separation and identification of volatile compounds, providing valuable information about the composition of various samples.

Q6: Has 2-methyltetrahydrofuran-3-one been assessed for safety as a fragrance ingredient?

A7: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 2-methyltetrahydrofuran-3-one when used as a fragrance ingredient []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated for its intended use.

Q7: Can 2-methyltetrahydrofuran-3-one be used as a building block for synthesizing other compounds?

A8: Yes, researchers have utilized 2-methyltetrahydrofuran-3-one in a reaction with malononitrile and aromatic aldehydes to synthesize 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives []. This highlights the compound's versatility as a starting material for creating diverse chemical structures with potential applications in various fields.

Q8: What is the role of 2-methyltetrahydrofuran-3-one in enzymatic reactions?

A9: Research indicates that 2-methyltetrahydrofuran-3-one can be utilized as a bio-sourced co-solvent in enzymatic reactions, potentially offering a greener alternative to commonly used solvents like DMSO []. This application is particularly relevant in the context of sustainable chemistry and developing environmentally friendly processes.

Q9: Have there been any studies on the phase behavior of 2-methyltetrahydrofuran-3-one?

A10: Yes, researchers have investigated the phase equilibrium data and thermodynamic modeling of systems involving 2-methyltetrahydrofuran-3-one, carbon dioxide, and glucose []. This type of research is crucial for understanding the behavior of this compound in various conditions and for designing processes involving its separation and purification.

Q10: Is there a way to convert 2-methyltetrahydrofuran-3-one into a difluorinated analog?

A11: Yes, a method has been developed to produce 2-substituted 3,3-difluorofuran derivatives, including those derived from 2-methyltetrahydrofuran-3-one, using diethylammonium sulfur trifluoride (DAST) in the presence of a catalytic amount of pyridine hydrofluoride []. This transformation highlights the potential for modifying the structure of 2-methyltetrahydrofuran-3-one to access compounds with potentially different biological or physical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.